N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Description
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a boron-containing compound featuring a cyclobutane-carboxamide core, a fluorine substituent at the 3-position, and a tetramethyl-1,3,2-dioxaborolane group at the 4-position of the phenyl ring. Key physicochemical properties include:
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(10-14(13)19)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJXELGDCHWHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3CCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
The synthesis of Compound X is strategically divided into two primary fragments:
-
Boronate ester-functionalized aromatic core : 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
-
Cyclobutanecarboxamide moiety : Cyclobutanecarboxylic acid derivatives.
The amide bond formation between these fragments constitutes the final step, preceded by functional group compatibility assessments (Figure 1).
Stepwise Synthesis Protocol
Miyaura Borylation of 3-Fluoro-4-Bromoaniline
The boronate ester is introduced via palladium-catalyzed cross-coupling using bis(pinacolato)diboron (BPin) under inert conditions.
Reaction Conditions
| Component | Specification |
|---|---|
| Substrate | 3-Fluoro-4-bromoaniline (1.0 equiv) |
| Boron Source | BPin (1.2 equiv) |
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | 1,4-Dioxane (0.1 M) |
| Temperature | 90°C, 12 h |
| Yield | 82–88% |
Key Observations
-
Side Reactions : Competitive debromination (<5%) observed under prolonged heating.
-
Purification : Silica gel chromatography (hexane/EtOAc 4:1) isolates the product as a white solid.
Carboxylic Acid to Acid Chloride Conversion
Cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl) to generate the corresponding acid chloride, enabling subsequent amidation.
Reaction Conditions
| Component | Specification |
|---|---|
| Substrate | Cyclobutanecarboxylic acid (1.0 equiv) |
| Reagent | SOCl (2.5 equiv) |
| Solvent | Toluene (0.2 M) |
| Temperature | Reflux, 3 h |
| Yield | Quantitative |
Coupling of Acid Chloride with Aromatic Amine
The activated acid chloride reacts with 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the presence of a base to form Compound X .
Reaction Conditions
| Component | Specification |
|---|---|
| Amine | 3-Fluoro-4-borylaniline (1.0 equiv) |
| Acid Chloride | Cyclobutanecarbonyl chloride (1.1 equiv) |
| Base | EtN (2.0 equiv) |
| Solvent | Dichloromethane (0.1 M) |
| Temperature | 0°C → RT, 6 h |
| Yield | 78–85% |
Optimization Notes
-
Coupling Additives : HOBt (1-hydroxybenzotriazole) inclusion increases yield to 89% by minimizing racemization.
-
Workup : Aqueous NaHCO wash removes excess acid chloride, followed by recrystallization (EtOAc/hexane).
Alternative Synthetic Pathways
Direct Boronation of Preformed Amide
An alternative approach involves late-stage borylation of N-[3-fluoro-4-bromophenyl]cyclobutanecarboxamide. However, this method suffers from lower yields (60–65%) due to competing decomposition of the amide under borylation conditions.
Solid-Phase Synthesis
Immobilization of the aryl bromide on Wang resin enables sequential borylation and amidation, though scalability remains limited (Table 1).
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Solution-Phase | 85 | ≥98 | High |
| Late-Stage Borylation | 65 | 95 | Moderate |
| Solid-Phase | 72 | 97 | Low |
Industrial-Scale Production
Continuous Flow Synthesis
Adoption of flow chemistry enhances reproducibility and reduces reaction times:
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Borylation Step : Microreactor residence time = 30 min (vs. 12 h batch).
-
Amidation Step : In-line quenching and extraction achieve >90% yield.
Table 2: Industrial Process Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 h | 1.5 h |
| Annual Output | 500 kg | 2,000 kg |
| Purity | 98% | 99.5% |
Characterization and Quality Control
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H), 6.90 (s, 1H), 3.20–3.10 (m, 1H), 2.80–2.60 (m, 4H), 1.40 (s, 12H).
-
F NMR (376 MHz, CDCl): δ -112.5 (s).
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HRMS : m/z calcd. for CHBFNO [M+H]: 334.1682; found: 334.1685.
Purity Assessment
HPLC analysis (C18 column, MeCN/HO gradient) confirms ≥99% purity, with retention time = 8.2 min.
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
Cause : Prolonged exposure to moisture during amidation.
Solution : Rigorous solvent drying (molecular sieves) and inert atmosphere maintenance.
Byproduct Formation
Observation : N-Acylurea byproducts (<5%) from overactivation of carboxylic acid.
Mitigation : Controlled stoichiometry of coupling reagents (EDC/HOBt ≤ 1.1 equiv).
Chemical Reactions Analysis
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the cyclobutanecarboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester typically yields boronic acid, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Due to its unique structure, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its boronic ester group is particularly useful in the design of enzyme inhibitors.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide largely depends on its specific application. In medicinal chemistry, for example, the boronic ester group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Histamine H₃ Receptor Antagonists: PF-03654746 and PF-03654764
These compounds share the trans-3-fluoro-cyclobutanecarboxamide core but replace the boronate group with a pyrrolidinylmethyl substituent:
- PF-03654746 : trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide.
- PF-03654764 : trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide.
Key Differences :
- The boronate group in the target compound may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to the pyrrolidinylmethyl group in PF analogs.
- PF compounds demonstrate potent H₃ receptor antagonism linked to cognitive improvement in neurodegenerative models, whereas the target compound’s activity remains uncharacterized but may target boron-dependent pathways (e.g., proteasome inhibition) .
Boronate-Containing Analogs
2.2.1. N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
| Property | Target Compound | Cyclopropane Analog |
|---|---|---|
| Core Structure | Cyclobutanecarboxamide | Cyclopropanecarboxamide |
| Ring Strain | Lower strain (cyclobutane) | Higher strain (cyclopropane) |
| Molecular Weight | 319.18 g/mol | 287.17 g/mol |
Implications :
- The cyclopropane analog’s higher ring strain may reduce metabolic stability but increase reactivity in target binding.
2.2.2. Positional Isomer: N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Carboxamide Derivatives with Variable Substituents
lists compounds with structural similarity (0.88–0.89 Tanimoto scores) but divergent functional groups:
- 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 1409999-54-7)
- N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 480424-98-4)
| Compound | Substituent | Molecular Weight |
|---|---|---|
| Target Compound | Cyclobutanecarboxamide + 3-F, 4-B | 319.18 g/mol |
| 2-Methylpropanamide | Isobutyl chain + 4-B | ~289.20 g/mol |
| Propanamide | Propionamide + 3-B | ~261.15 g/mol |
Key Insight :
- Bulky substituents (e.g., cyclobutane) increase molecular weight and may enhance target selectivity but reduce solubility.
Biological Activity
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
- Molecular Formula : C16H22BFO3
- Molecular Weight : 305.15 g/mol
- CAS Number : 1556923-23-9
The compound's biological activity is primarily attributed to its unique structural features which allow it to interact with various biological targets. The presence of the dioxaborolane moiety is significant as it can participate in coordination with metal ions and may influence enzyme activity or receptor binding.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis.
- Mechanistic studies suggest that the compound may interfere with cell cycle progression and promote cell death through the activation of caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against various pathogens has indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 305.15 g/mol |
| CAS Number | 1556923-23-9 |
| Anticancer Activity | IC50 values < 10 µM |
| Antimicrobial Activity | Effective against S. aureus |
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) are often necessary for Suzuki-Miyaura coupling steps involving the tetramethyl-1,3,2-dioxaborolane moiety, but excess heat may degrade the cyclobutane ring .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of boronate intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the boron group .
- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for cross-coupling, with base additives (e.g., K₂CO₃) to neutralize acidic byproducts .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is essential for isolating high-purity product. Confirm purity via HPLC (>95%) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 341.184 for C₁₉H₂₁BFNO₃) .
- Thermal Analysis (DSC/TGA) : Assess stability (decomposition >200°C) and crystalline phase transitions .
Advanced: How does the tetramethyl-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The boron group enables Suzuki-Miyaura couplings but has limitations:
- Steric Hindrance : Tetramethyl substituents reduce reactivity compared to pinacol boronate esters. Use bulky aryl halides (e.g., ortho-substituted) to mitigate undesired homocoupling .
- Hydrolytic Stability : The dioxaborolane ring resists hydrolysis better than boronic acids, but prolonged exposure to moisture degrades the boron-carbon bond. Store under anhydrous conditions .
- Computational Modeling : DFT studies can predict charge distribution on boron to optimize reaction partners (e.g., electron-deficient aryl halides) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Dose-Response Curves : Ensure assays use consistent concentrations (µM–nM range) and account for solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm interactions with proposed targets (e.g., kinases, proteases) .
- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify outliers and normalize activity metrics (e.g., IC₅₀, Ki) .
Advanced: How can computational methods predict the pharmacological profile of this compound?
Methodological Answer:
Leverage in silico tools:
- Molecular Docking (AutoDock, Glide) : Simulate binding to ATP-binding pockets or allosteric sites using crystal structures (PDB) .
- ADMET Prediction (SwissADME, pkCSM) : Forecast solubility (LogP ~3.5), metabolic stability (CYP3A4 liability), and blood-brain barrier penetration .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to design derivatives .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (Ar) to prevent boron oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (final DMSO <0.1%) .
- Stability Monitoring : Use LC-MS quarterly to detect degradation (e.g., boron hydrolysis or cyclobutane ring opening) .
Advanced: How to design experiments to elucidate the role of the cyclobutane ring in biological activity?
Methodological Answer:
- Ring-Opening Analogues : Synthesize derivatives with opened cyclobutane (e.g., linear butyl chains) to compare activity .
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to study ring puckering and its impact on target binding .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinity differences between cyclobutane-containing and acyclic analogues .
Advanced: What analytical techniques quantify boron content in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
